molecular formula C9H11N3O2S B2384602 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide CAS No. 1797970-94-5

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

Cat. No. B2384602
M. Wt: 225.27
InChI Key: WJPRDBAMORTQBX-UHFFFAOYSA-N
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Description

“2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide” is a compound that contains an imidazolidine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in many fields, including medicinal chemistry, due to their broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole compounds are generally synthesized from glyoxal and ammonia . The synthesis of similar compounds often involves the reaction of acyl chlorides and heterocyclic amine derivatives .


Molecular Structure Analysis

The compound contains an imidazolidine ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxamide group and a thiophene ring.

Scientific Research Applications

Cardiotonic Activity of Thiazolidine Derivatives

Thiazolidine derivatives, closely related to the imidazolidine class, have been investigated for their cardiotonic activity. For example, modifications of the thiazolidine moiety in certain compounds showed varying degrees of positive inotropic activity, indicating the potential of this structural class in developing cardiotonic agents (Nate et al., 1987).

Antimicrobial Activity of Thiazolidinone Derivatives

Thiazolidinone and imidazolidine derivatives have also been studied for their antimicrobial properties. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed in vitro antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial research (Desai et al., 2011).

Corrosion Inhibition Efficiency

The imidazoline and imidazolidine derivatives have been assessed for their corrosion inhibition efficiency on carbon steel in acid media. These studies provide insights into the application of such compounds in protecting materials against corrosion, demonstrating the versatility of the imidazolidine structure in industrial applications (Cruz et al., 2004).

Analgesic and Anti-inflammatory Activities

Research into thiazolidinone and imidazolidinone derivatives has shown potential analgesic and anti-inflammatory activities. This suggests that compounds structurally related to 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide may have therapeutic applications in treating pain and inflammation, demonstrating the medicinal chemistry value of this class of compounds (Deep et al., 2012).

properties

IUPAC Name

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c13-8-10-2-3-12(8)9(14)11-5-7-1-4-15-6-7/h1,4,6H,2-3,5H2,(H,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPRDBAMORTQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

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